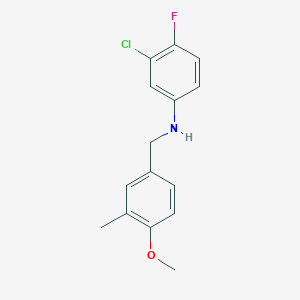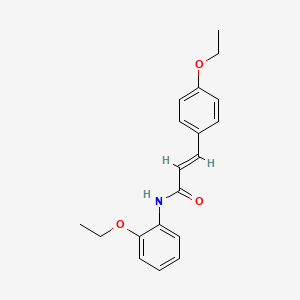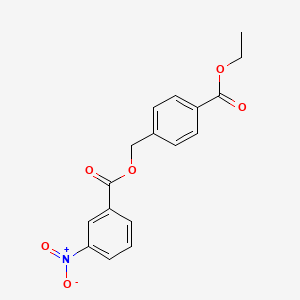
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and is structurally similar to other amide-based drugs such as paracetamol and aspirin.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has also been shown to interact with various cellular targets such as receptors and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has some limitations. It has a low bioavailability and a short half-life, which limits its therapeutic potential. This compound also has a narrow therapeutic window, which makes it difficult to administer at high doses.
Direcciones Futuras
There are several future directions for 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide research. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide involves a multi-step process that includes the reaction of 4-chlorophenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-2-fluorobenzamide. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield this compound. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune system by regulating cytokine production and reducing inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAYZPECXRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)

